6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both a pyrimidine ring and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with azepane. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with azepane under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
6-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a piperidine ring instead of an azepane ring.
6-(morpholin-1-yl)pyrimidine-2,4(1H,3H)-dione: Contains a morpholine ring instead of an azepane ring.
Uniqueness
6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures
Properties
IUPAC Name |
6-(azepan-1-yl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9-7-8(11-10(15)12-9)13-5-3-1-2-4-6-13/h7H,1-6H2,(H2,11,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLHAVNJMYGDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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